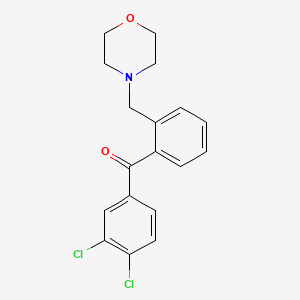

3',4'-Dichloro-2-morpholinomethyl benzophenone

Description

3',4'-Dichloro-2-morpholinomethyl benzophenone is a synthetic benzophenone derivative characterized by dichloro substituents at the 3' and 4' positions of one aromatic ring and a morpholinomethyl group (-CH₂-morpholine) at the 2-position of the second ring. The morpholinomethyl group in this compound enhances solubility in polar solvents and may modulate interactions with biological targets, such as enzymes or receptors, due to the morpholine ring’s capacity for hydrogen bonding .

Properties

IUPAC Name |

(3,4-dichlorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO2/c19-16-6-5-13(11-17(16)20)18(22)15-4-2-1-3-14(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTKQCHHRAHMNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643560 | |

| Record name | (3,4-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24088-69-5 | |

| Record name | (3,4-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3’,4’-Dichloro-2-morpholinomethyl benzophenone typically involves the reaction of 3,4-dichlorobenzophenone with morpholine in the presence of a suitable catalyst. The reaction conditions often include heating the reactants under reflux in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve large-scale synthesis in a cGMP (current Good Manufacturing Practice) workshop, ensuring high purity and quality of the final product.

Chemical Reactions Analysis

3’,4’-Dichloro-2-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups. Common reagents for these reactions include sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure :

- IUPAC Name : (3,4-dichlorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone

- Molecular Formula : C18H17Cl2NO2

- CAS Number : 898792-24-0

The compound's structure includes two chlorine atoms and a morpholinomethyl group, which contribute to its unique chemical reactivity. It acts as a photoinitiator, absorbing light to initiate polymerization reactions. In biological systems, it interacts with various cellular components, leading to significant biological effects.

Scientific Research Applications

-

Organic Synthesis :

- 3',4'-Dichloro-2-morpholinomethyl benzophenone is utilized as a reagent in organic synthesis, particularly in the preparation of other complex organic molecules. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile in synthetic chemistry.

-

Photoinitiator in Polymer Chemistry :

- The compound serves as a photoinitiator in the polymerization of various monomers. It is activated by UV light, leading to the formation of free radicals that initiate the polymerization process. This property is essential in industries such as coatings, adhesives, and 3D printing.

-

Antimicrobial Activity :

- Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness in disrupting microbial cell membranes and inhibiting metabolic processes within bacteria.

-

Anticancer Research :

- This compound has shown promise in cancer research, particularly against breast cancer cell lines (e.g., MCF-7). It may induce apoptosis and inhibit cell proliferation through mechanisms involving oxidative stress and alterations in gene expression related to cell cycle regulation.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial effects of this compound against several bacterial strains. The findings indicated low minimum inhibitory concentration (MIC) values, suggesting potent antimicrobial activity compared to standard antibiotics.

| Study Focus | Findings |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains with low MIC values. |

Case Study 2: Anticancer Effects on MCF-7 Cells

In vitro studies analyzed the effects of this compound on MCF-7 breast cancer cells. The results highlighted significant changes in metabolic pathways associated with cell proliferation and oxidative stress markers. Transcriptomic analyses revealed alterations in gene expression linked to apoptosis.

| Study Focus | Findings |

|---|---|

| Anticancer | Induces apoptosis in MCF-7 cells; alters key metabolic pathways. |

Mechanism of Action

The mechanism of action of 3’,4’-Dichloro-2-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3',4'-Dichloro-2-morpholinomethyl benzophenone with structurally related benzophenones:

Key Differences and Implications

- Substituent Effects: The morpholinomethyl group in the target compound distinguishes it from hydroxy- or methoxy-substituted analogs (e.g., 2',5-Dichloro-2-hydroxy-4-methylbenzophenone). This group likely improves solubility and metabolic stability compared to hydroxylated derivatives . Dichloro vs.

- Pharmacological Potential: Natural benzophenones like mangaphenone exhibit antioxidant and antimicrobial activities, but synthetic derivatives (e.g., the target compound) are often optimized for enhanced bioavailability or target specificity . Antifungal activity reported for dichlorophenyl benzoate analogs (e.g., 2,6-Dichlorophenyl 4-chlorobenzoate) suggests that the dichloro motif in the target compound may confer similar properties .

- Natural benzophenones (e.g., mangaphenone) are isolated via chromatographic methods, while synthetic analogs rely on Friedel-Crafts acylation or cross-coupling reactions .

Research Findings and Challenges

- Structural Misassignment: Evidence from synthetic studies (e.g., selagibenzophenone B) highlights the risk of incorrect structural assignments in natural benzophenones, underscoring the need for rigorous spectroscopic validation when comparing synthetic and natural analogs .

- Activity Gaps: While the target compound’s dichloro and morpholinomethyl groups are pharmacologically promising, explicit data on its bioactivity remain scarce. Further studies could benchmark it against analogs like 2',5-Dichloro-2-hydroxy-4-methylbenzophenone, which has documented UV-absorbing properties .

Biological Activity

3',4'-Dichloro-2-morpholinomethyl benzophenone is a synthetic compound belonging to the benzophenone class, which is widely studied for its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a benzophenone backbone with two chlorine substituents and a morpholinomethyl group. This specific arrangement influences its reactivity and interaction with biological systems.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets within cells. The compound acts as an electrophile, which can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways.

- Disruption of Cellular Processes : By modifying protein functions, it can disrupt normal cellular signaling and metabolic processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for further development in antimicrobial therapies.

Anticancer Properties

Studies have suggested potential anticancer effects, particularly through the induction of apoptosis in cancer cell lines. The compound's ability to modulate signaling pathways associated with cell survival and proliferation is under investigation.

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various benzophenone derivatives, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent .

- Cytotoxicity in Cancer Cells : In vitro studies conducted on human cancer cell lines revealed that the compound induced cytotoxic effects at micromolar concentrations. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Data Summary Table

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | Modulation of enzyme activity |

Research Findings

Recent investigations into the pharmacological properties of this compound have highlighted its potential applications in medicine:

- Pharmaceutical Applications : As a precursor in drug synthesis, it may serve as a template for developing new therapeutic agents targeting microbial infections or cancer .

- Environmental Impact : Studies have also explored its ecotoxicological effects, emphasizing the need for careful assessment due to its widespread use in consumer products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.